2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide
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Overview
Description
2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide is a compound that features an imidazole ring, a thioether linkage, and a malonamide core. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide typically involves the formation of the imidazole ring followed by the introduction of the thioether and malonamide functionalities. One common method involves the reaction of 1-methyl-1H-imidazole-2-thiol with N1,N3-diphenylmalonamide under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the malonamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the malonamide core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, modified malonamide cores.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various enzymatic activities. The thioether linkage can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The malonamide core can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-imidazole-2-thiol
- N1,N3-diphenylmalonamide
- 2-((1-methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride
Uniqueness
2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide is unique due to its combination of an imidazole ring, a thioether linkage, and a malonamide core. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its structure also provides multiple sites for modification, enabling the development of derivatives with enhanced properties .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N,N'-diphenylpropanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-23-13-12-20-19(23)26-16(17(24)21-14-8-4-2-5-9-14)18(25)22-15-10-6-3-7-11-15/h2-13,16H,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQAPLWAWNLUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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